molecular formula C20H21NO2S B2569871 (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one CAS No. 1798404-64-4

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one

Cat. No.: B2569871
CAS No.: 1798404-64-4
M. Wt: 339.45
InChI Key: MELLFBROQCXVIL-FMIVXFBMSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is an organic compound that features a conjugated system with a morpholine ring and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and 2-phenylmorpholine.

    Condensation Reaction: The key step involves a condensation reaction between 4-(methylthio)benzaldehyde and 2-phenylmorpholine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(methylthio)phenyl)-1-(2-phenylpiperidino)prop-2-en-1-one: Similar structure with a piperidine ring instead of a morpholine ring.

    (E)-3-(4-(methylthio)phenyl)-1-(2-phenylpyrrolidino)prop-2-en-1-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-24-18-10-7-16(8-11-18)9-12-20(22)21-13-14-23-19(15-21)17-5-3-2-4-6-17/h2-12,19H,13-15H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLFBROQCXVIL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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